

Trk-IN-16 vs larotrectinib efficacy

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Compound Focus: Trk-IN-16

Cat. No.: S12882891

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Side-by-Side Overview

The table below summarizes the available information for each compound, highlighting the data disparity.

Feature	Trk-IN-16	Larotrectinib
Development Status	Early-stage research chemical [1]	Approved drug (US FDA, EMA, etc.) [2] [3]
Available Efficacy Data	No public data on potency (IC50) or cellular activity [1]	Robust clinical trial data (see detailed tables below)
Primary Use	"For research use only" [1]	Treatment of adult & pediatric patients with TRK fusion-positive solid tumors [2]
Known Targets	Potent inhibitor of TRK (pan-TRK inhibitor based on description) [1]	Highly selective inhibitor of TRKA, TRKB, and TRKC [2] [4]

Larotrectinib Clinical and Real-World Efficacy Data

Since no data exists for **Trk-IN-16**, the following tables detail the established efficacy of larotrectinib from clinical trials and real-world studies.

Efficacy in Clinical Trials for TRK Fusion-Positive Cancers Data from pooled analyses of clinical trials (NCT02637687, NCT02576431) demonstrate the tumor-agnostic efficacy of larotrectinib [2] [3].

Cancer Type	Objective Response Rate (ORR)	Additional Efficacy Metrics
Various Solid Tumors (Pooled analysis, n=159)	79% [3]	Median PFS: 28.3 months; Median OS: 44.4 months [3]
Primary CNS Tumors (n=33)	30% [2]	24-week disease control rate: 73%; Median time to response: 1.9 months [2]
Gastrointestinal Cancers (n=44)	28% (All GI cancers), 44% (Colorectal cancer subset) [5]	Median DoR: 27 months; Median PFS: 6 months (All GI cancers) [5]

Comparative Effectiveness vs. Standard of Care A 2025 matched comparative effectiveness study compared larotrectinib with real-world standard of care (SOC) in adults with common TRK fusion-positive tumors (e.g., NSCLC, colorectal cancer, sarcoma) [3].

Outcome Measure	Larotrectinib (Median)	Standard of Care (Median)	Hazard Ratio (HR)
Overall Survival (OS)	Not Reached	37.2 months	0.44 (95% CI, 0.23 to 0.83) [3]
Progression-Free Survival (PFS)	36.8 months	5.2 months	0.29 (95% CI, 0.18 to 0.46) [3]
Time to Next Treatment (TTNT)	Not Reached	10.6 months	0.22 (95% CI, 0.13 to 0.38) [3]

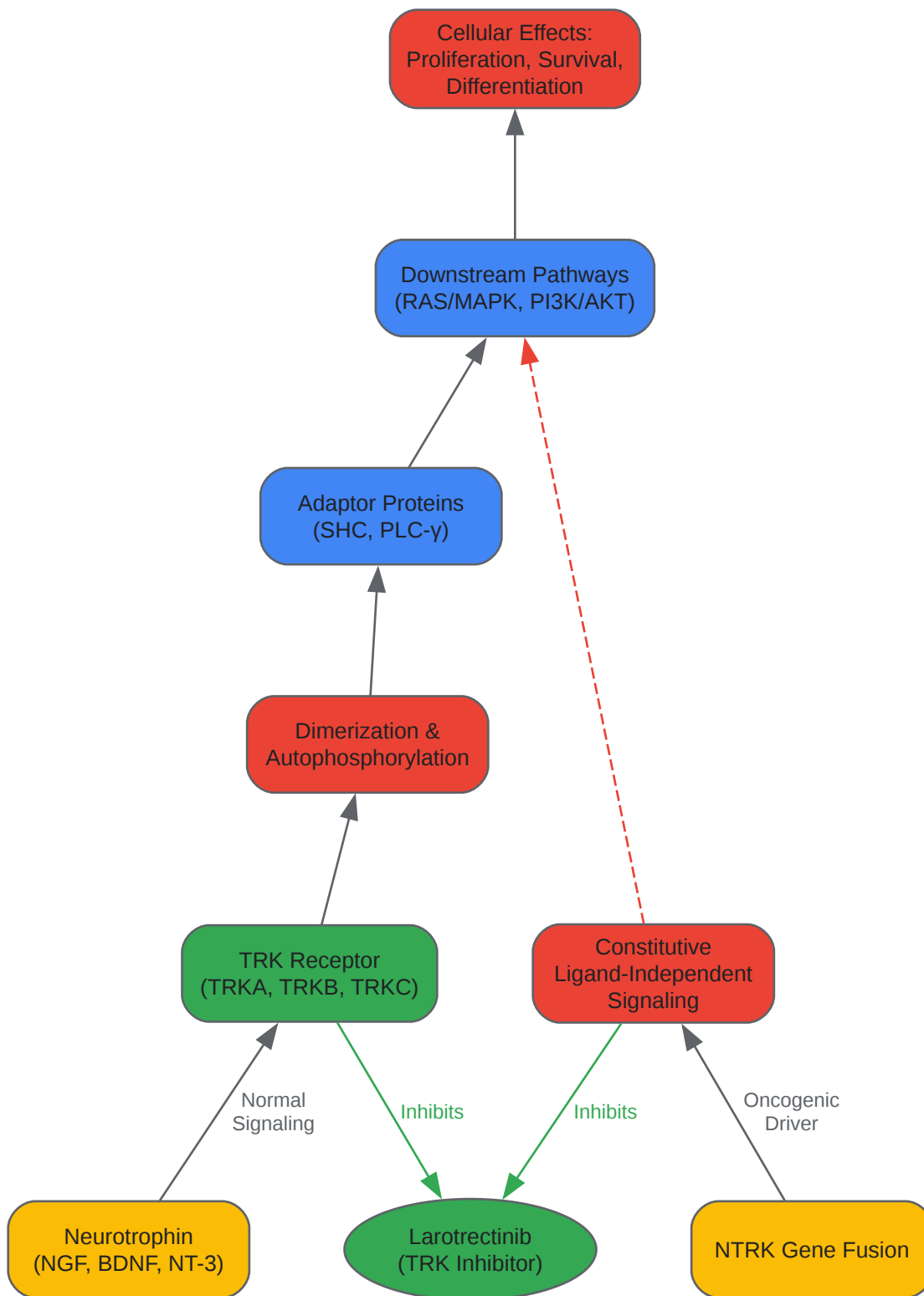
Experimental Protocol Overview for Larotrectinib

The efficacy data for larotrectinib comes from well-defined clinical trial protocols. Here is a summary of the key methodological elements from the studies cited:

- **1. Trial Design:** Data was pooled from three multicenter, open-label, single-arm clinical trials: a phase I adult trial (NCT02122913), a phase I/II pediatric trial (SCOUT, NCT02637687), and a phase II basket trial for adolescents and adults (NAVIGATE, NCT02576431) [2] [3].
- **2. Patient Population:** The trials enrolled patients (both adult and pediatric) with advanced or metastatic solid tumors harboring an NTRK gene fusion, identified by local molecular testing methods such as next-generation sequencing (NGS), RT-PCR, or FISH [2] [3] [6].
- **3. Drug Administration:** The recommended dose for adults was 100 mg twice daily. For pediatric patients, it was 100 mg/m² twice daily (with a maximum of 100 mg per dose) [2].
- **4. Endpoint Assessment:** The primary efficacy endpoint in these trials was the **Objective Response Rate (ORR)**, which is the proportion of patients with a confirmed complete or partial response [2].
 - **Response Assessment:** Responses were evaluated by investigators or an independent review committee using standardized criteria:
 - **Solid Tumors:** RECIST version 1.1 [2] [5].
 - **Primary CNS Tumors:** RANO (Response Assessment in Neuro-Oncology) criteria [2].
 - **Secondary Endpoints** included Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS) [2] [3].

TRK Signaling Pathway and Larotrectinib Mechanism

The following diagram illustrates the normal TRK signaling pathway and how NTRK gene fusions drive cancer, which is the mechanism targeted by larotrectinib.



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To cite this document: Smolecule. [Trk-IN-16 vs larotrectinib efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12882891#trk-in-16-vs-larotrectinib-efficacy>]

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